

# Computational Chemistry Studies of 2,5-Difluoropyridine: A Technical Overview

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## Compound of Interest

Compound Name: 2,5-Difluoropyridine

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## Introduction

**2,5-Difluoropyridine** is a fluorinated aromatic heterocycle of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into the pyridine ring profoundly alters its electronic properties, metabolic stability, and intermolecular interactions, making it a valuable scaffold in the design of novel pharmaceuticals and functional materials.<sup>[1]</sup> Computational chemistry provides a powerful lens through which to understand and predict the behavior of this molecule at an atomic level. This technical guide summarizes the key findings from computational studies on **2,5-difluoropyridine**, focusing on its molecular structure, vibrational properties, and electronic characteristics.

## Computational Methodologies

The insights presented herein are primarily derived from studies employing Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules. These theoretical investigations are often coupled with experimental techniques such as high-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy to validate and refine the computational models.<sup>[2][3][4]</sup>

## Molecular Geometry Optimization

The initial step in most computational studies involves the optimization of the molecular geometry to find the lowest energy conformation. For **2,5-difluoropyridine**, this typically involves calculations that determine the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. While the precise optimized geometry is detailed in specialized literature, the general finding is a planar pyridine ring, with slight distortions possible in excited or ionized states.<sup>[2][4]</sup>

## Vibrational Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict the infrared (IR) and Raman spectra. These calculations are crucial for interpreting experimental spectroscopic data and understanding the molecule's dynamic behavior. The calculated vibrational modes are often scaled to better match experimental results.

## Electronic Structure Analysis

To elucidate the electronic properties of **2,5-difluoropyridine**, several computational techniques are employed:

- **Frontier Molecular Orbital (FMO) Analysis:** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and polarizability.
- **Natural Bond Orbital (NBO) Analysis:** NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) entities.<sup>[1]</sup> This method is used to analyze charge distribution, hybridization, and hyperconjugative interactions.
- **Franck-Condon (FC) Simulations:** FC simulations are used to model the intensities of vibronic transitions in electronic spectra, such as those observed in photoionization experiments.<sup>[2][3][4]</sup> These simulations are essential for interpreting the vibrational progressions seen in experimental spectra and understanding the geometric changes that occur upon ionization.

## Key Computational Findings

### Molecular Structure

Computational studies, in conjunction with spectroscopic data, have characterized the geometry of **2,5-difluoropyridine** in its neutral and cationic states. A significant finding is that upon ionization, the molecule undergoes a slight distortion from planarity.[\[2\]](#)[\[4\]](#)

Table 1: Selected Optimized Geometric Parameters for **2,5-Difluoropyridine** (Representative Data)

Parameter	Value (Neutral State)	Value (Cationic Do State)
C2-N1 Bond Length (Å)	Data not available in search results	Data not available in search results
C5-C4 Bond Length (Å)	Data not available in search results	Data not available in search results
C2-F Bond Length (Å)	Data not available in search results	Data not available in search results
C5-F Bond Length (Å)	Data not available in search results	Data not available in search results
C3-C2-N1 Bond Angle (°)	Data not available in search results	Data not available in search results
C6-N1-C2 Bond Angle (°)	Data not available in search results	Data not available in search results
Dihedral Angle (°)	~0 (Planar)	Slight non-planarity indicated <a href="#">[2]</a> <a href="#">[4]</a>

Note: Specific values for bond lengths and angles from the primary literature could not be retrieved. The table reflects the qualitative findings of planarity in the neutral state and slight non-planarity in the cationic state.

### Vibrational Frequencies

Calculated vibrational frequencies for **2,5-difluoropyridine** provide a theoretical basis for assigning experimental IR and Raman spectra. The vibrational progressions observed in the VUV-MATI spectrum are well-reproduced by Franck-Condon simulations, confirming the subtle symmetry breaking upon ionization.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Key Vibrational Modes and Frequencies for **2,5-Difluoropyridine** (Representative Data)

Vibrational Mode	Calculated Frequency (cm <sup>-1</sup> )	Experimental Frequency (cm <sup>-1</sup> )
C-F Stretching	Data not available in search results	Data not available in search results
Pyridine Ring Breathing	Data not available in search results	Data not available in search results
C-H In-plane Bending	Data not available in search results	Data not available in search results
Out-of-plane Modes	Weakly active in cationic state <a href="#">[2]</a> <a href="#">[4]</a>	Observed in MATI spectrum <a href="#">[2]</a> <a href="#">[4]</a>

Note: A comprehensive list of calculated and experimental vibrational frequencies is not available in the provided search results. The table highlights the types of modes analyzed.

## Electronic Properties

Computational studies have precisely determined the ionization energies of **2,5-difluoropyridine** and provided insights into its electronic structure.

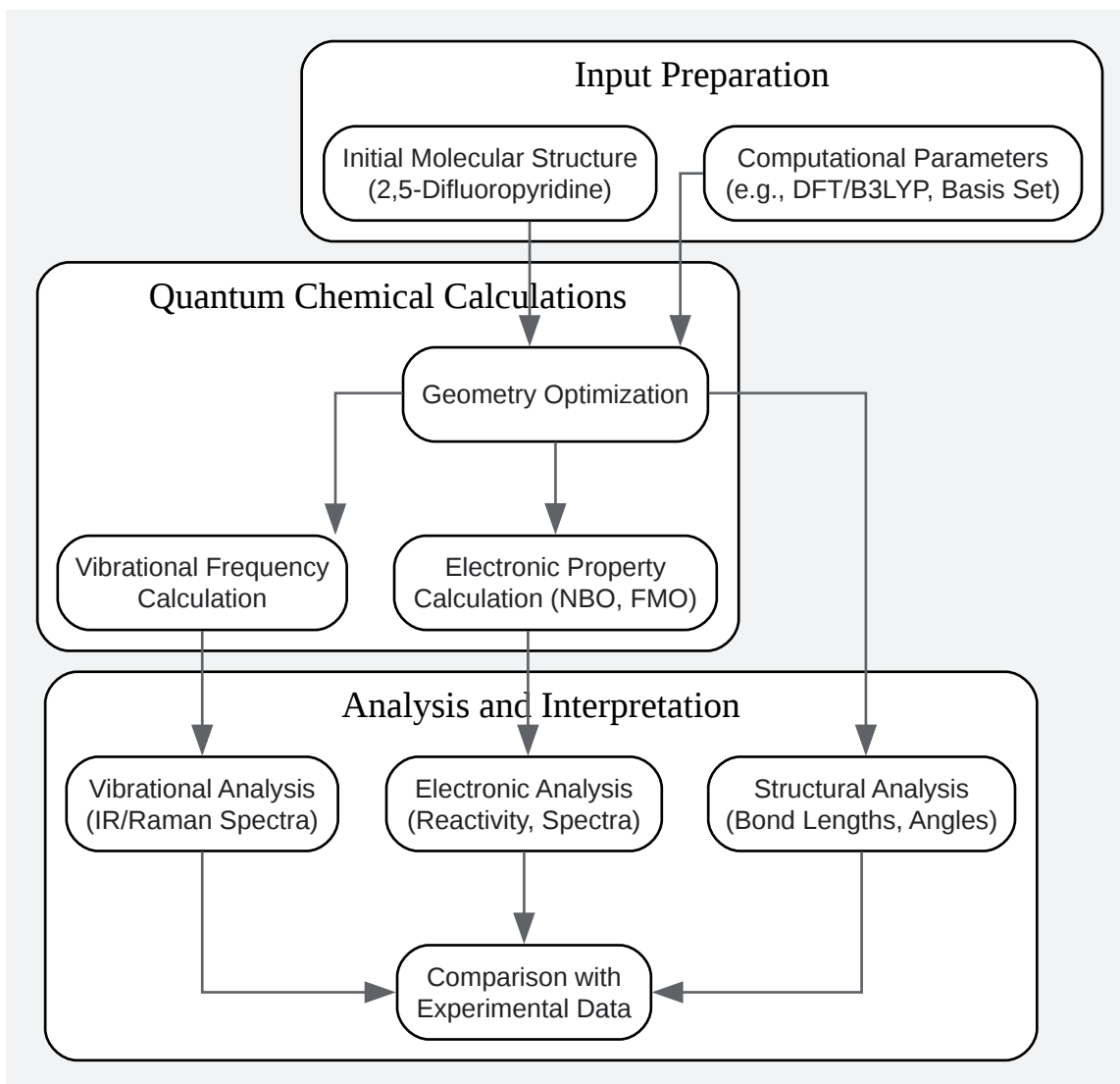
Table 3: Electronic Properties of **2,5-Difluoropyridine**

Property	Value
Adiabatic Ionization Energy (AIE) to D <sub>0</sub> state	77,760 ± 3 cm <sup>-1</sup> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Adiabatic Ionization Energy (AIE) to D <sub>1</sub> state	78,227 ± 3 cm <sup>-1</sup> <a href="#">[2]</a> <a href="#">[3]</a>
HOMO Energy	Data not available in search results
LUMO Energy	Data not available in search results
HOMO-LUMO Gap	Data not available in search results

The adiabatic ionization energy to the ground cationic state (D<sub>0</sub>) is lower than that of other difluoropyridine isomers, which is attributed to the reduced stabilization of the HOMO by the meta-substituted fluorine atom.[\[2\]](#)[\[3\]](#)[\[4\]](#) The second AIE corresponds to ionization from a lower-lying nonbonding orbital (HOMO-1).[\[2\]](#)[\[3\]](#)

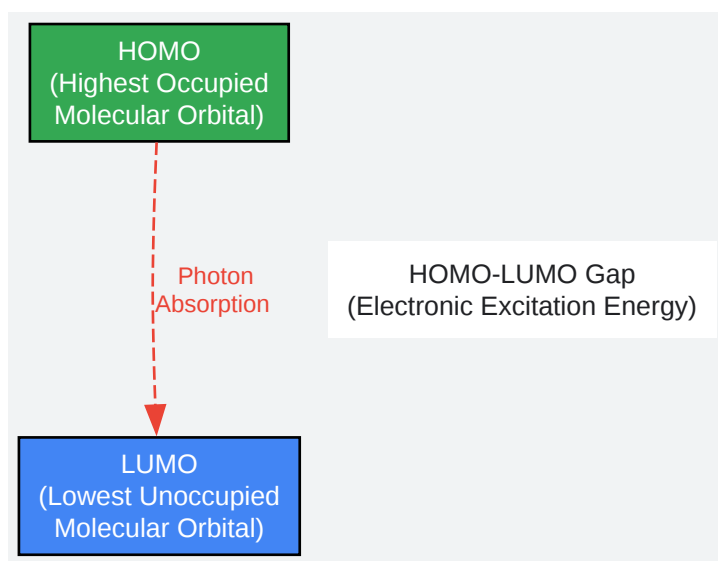
## Visualizing Computational Workflows and Concepts

To better illustrate the processes and concepts involved in the computational study of **2,5-difluoropyridine**, the following diagrams are provided.



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Caption: A typical workflow for computational chemistry studies of a molecule.



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Caption: Frontier Molecular Orbitals (HOMO-LUMO) and electronic transitions.

## Conclusion

Computational chemistry studies provide invaluable, atom-level insights into the structure, properties, and reactivity of **2,5-difluoropyridine**. Through methods like DFT, researchers can predict molecular geometries, vibrational spectra, and electronic characteristics, which are crucial for understanding its behavior in various chemical and biological systems. The synergy between computational predictions and experimental validation continues to be a cornerstone in the rational design of new molecules for applications in drug development and materials science. The findings for **2,5-difluoropyridine**, particularly the subtle geometric changes upon ionization and the influence of fluorine substitution on its electronic properties, highlight the nuanced effects that drive molecular behavior.

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